(R)-2-Amino-3-(4-bromothiophen-2-yl)propanoicacid
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Overview
Description
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is a chiral amino acid derivative containing a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Amino Acid Backbone: The brominated thiophene is then coupled with a suitable amino acid precursor, such as ®-2-amino-3-bromopropanoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form the desired product.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: New carbon-carbon bonded products.
Scientific Research Applications
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-chlorothiophen-2-yl)propanoic acid: Similar structure with a chlorine atom instead of bromine.
®-2-Amino-3-(4-methylthiophen-2-yl)propanoic acid: Contains a methyl group instead of bromine.
®-2-Amino-3-(4-phenylthiophen-2-yl)propanoic acid: Features a phenyl group in place of bromine.
Uniqueness
®-2-Amino-3-(4-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution and cross-coupling, making this compound a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H8BrNO2S |
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Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-4-1-5(12-3-4)2-6(9)7(10)11/h1,3,6H,2,9H2,(H,10,11)/t6-/m1/s1 |
InChI Key |
LBXHSYNAEYCIDW-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(SC=C1Br)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(SC=C1Br)CC(C(=O)O)N |
Origin of Product |
United States |
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